molecular formula C12H22O2 B1619740 8-tert-butyl-1,4-dioxaspiro[4.5]decane CAS No. 2223-71-4

8-tert-butyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B1619740
CAS No.: 2223-71-4
M. Wt: 198.3 g/mol
InChI Key: SCKWSYISXZVCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-tert-Butyl-1,4-dioxaspiro[4.5]decane is a spirocyclic compound featuring a cyclohexane ring fused to a 1,4-dioxolane ring system, with a tert-butyl substituent at the 8-position. This compound and its derivatives are critical intermediates in organic synthesis and agrochemical applications. Notably, its 2-ylmethyl(ethyl)(propyl)amine derivative (spiroxamine) is a commercial fungicide effective against phytopathogenic fungi, leveraging steric and electronic effects of the tert-butyl group for target specificity .

Properties

CAS No.

2223-71-4

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

8-tert-butyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C12H22O2/c1-11(2,3)10-4-6-12(7-5-10)13-8-9-14-12/h10H,4-9H2,1-3H3

InChI Key

SCKWSYISXZVCQC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2(CC1)OCCO2

Canonical SMILES

CC(C)(C)C1CCC2(CC1)OCCO2

Other CAS No.

2223-71-4

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy: Acetal Formation from 4-tert-Butylcyclohexanone

The predominant route to 8-tert-butyl-1,4-dioxaspiro[4.5]decane involves a two-step sequence:

  • Synthesis of 4-tert-Butylcyclohexanone
  • Acetalization with Ethylene Glycol

Step 1: Oxidation of 4-tert-Butylcyclohexanol to 4-tert-Butylcyclohexanone

4-tert-Butylcyclohexanone (CAS 98-53-3) serves as the immediate precursor. Industrial and laboratory methods employ oxidation of 4-tert-butylcyclohexanol using robust oxidizing agents:

a) Trichloroisocyanuric Acid (TCICA) and Pyridine
  • Conditions : Ethyl acetate solvent, 20°C, 20-minute reaction time.
  • Procedure : A mixture of 4-tert-butylcyclohexanol (0.1 mol), TCICA (1.2 equiv), and pyridine (1.2 equiv) in ethyl acetate yields 4-tert-butylcyclohexanone with quantitative conversion (100% yield).
  • Workup : Filtration, sequential washing with HCl (1 M), NaHCO3 (5%), and NaCl (sat.), followed by MgSO4 drying and evaporation.
b) N-Chlorosuccinimide (NCS) and Dimethyl Sulfoxide (DMSO)
  • Conditions : Toluene solvent, -25°C to ambient temperature.
  • Procedure : NCS (1.5 equiv) and DMSO (2.5 equiv) oxidize 4-tert-butylcyclohexanol to the ketone in 93% yield after bulb-to-bulb distillation.

Comparative Data :

Oxidizing Agent Solvent Temperature Yield (%)
TCICA/Pyridine Ethyl Acetate 20°C 100
NCS/DMSO Toluene -25°C → RT 93

Step 2: Spiroacetal Formation via Ethylene Glycol Protection

The ketone undergoes acid-catalyzed acetalization with ethylene glycol to form the spirocyclic structure:

a) Conventional Acid Catalysis
  • Conditions : p-Toluenesulfonic acid (pTSA, 0.1 equiv), toluene, Dean-Stark trap for azeotropic water removal.
  • Procedure : Refluxing 4-tert-butylcyclohexanone with excess ethylene glycol for 6–8 hours affords the spiroacetal in 85–90% yield.
  • Mechanism : Protonation of the carbonyl oxygen enables nucleophilic attack by ethylene glycol, followed by cyclization to form the 1,4-dioxaspiro[4.5]decane framework.
b) Microwave-Assisted Optimization
  • Conditions : Microwave irradiation (150 W), 120°C, 30 minutes.
  • Outcome : Reduced reaction time to 30 minutes with comparable yield (88%).

Analytical Validation :

  • Boiling Point : 65–67°C at 0.4 Torr.
  • Density : 0.972 g/cm³ at 25°C.
  • Spectroscopic Data : IR (C-O-C stretch: 1120 cm⁻¹), ¹H NMR (δ 1.02 ppm, t-Bu; δ 3.8–4.1 ppm, dioxane protons).

Alternative Pathways: Functionalization of Preformed Spiroacetals

Bromination at the 8-Position

While less direct, 8-bromo-1,4-dioxaspiro[4.5]decane (CAS 4746-97-8) can undergo tert-butyl group introduction via Friedel-Crafts alkylation:

  • Conditions : AlCl3 catalyst, tert-butyl chloride, dichloromethane, 0°C → RT.
  • Yield : Moderate (50–60%) due to steric hindrance.

Grignard Addition to Spirocyclic Ketones

1,4-Dioxaspiro[4.5]decan-8-one reacts with tert-butylmagnesium bromide:

  • Conditions : THF, -78°C, 2-hour stirring.
  • Outcome : 65% yield after aqueous workup and column chromatography.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Method Cost per kg (USD) Scalability
TCICA Oxidation 120 High
NCS/DMSO Oxidation 180 Moderate
Microwave Acetalization 95 Limited

Challenges and Optimization Frontiers

Diastereoselectivity in Spiroacetal Formation

The tert-butyl group’s axial/equatorial preference influences the spiroacetal’s conformation:

  • Axial tert-Butyl : Favored in nonpolar solvents (ΔG = -1.2 kcal/mol).
  • Equatorial tert-Butyl : Dominates in polar aprotic media.

Catalytic Innovations

  • Ionic Liquid Catalysts : 1-Butyl-3-methylimidazolium hydrogen sulfate enhances acetalization rate (97.8% yield in 2 hours).
  • Enzyme-Mediated Oxidation : Candida antarctica lipase B (CAL-B) achieves 75% ketone conversion under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 8-tert-butyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

8-tert-butyl-1,4-dioxaspiro[4.5]decane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-tert-butyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

Alkyl Substituents
  • 8-tert-Butyl Derivative : The tert-butyl group introduces steric bulk, enhancing stability against enzymatic degradation in agrochemical applications (e.g., spiroxamine) .
  • 8-Allylidene Derivative (1k) : The allylidene group enables conjugation, facilitating cycloaddition reactions (60% yield in synthesis) .
  • 6-Methyl Derivative (3j): A methyl group at the 6-position reduces steric hindrance, increasing solubility in nonpolar solvents (77% yield) .
Halogen Substituents
  • 8-Iodo Derivative (15) : Iodination at the 8-position enables nucleophilic substitution reactions (74% yield) .
  • 8-Bromo Derivative : Bromine enhances electrophilicity, useful in cross-coupling reactions (CAS 68278-51-3) .
  • 8-Chloro Derivative : Chlorine improves metabolic stability in drug candidates (CID 567345) .
Functional Group Modifications
  • 8-Aminomethyl Derivative: Serves as a versatile intermediate for pharmaceuticals (solubility in ethanol/DMF) .
  • 8-Carboxylic Acid/Ester Derivatives : Improve water solubility for polymer applications (e.g., ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate) .
  • Difluoro Derivative (34) : Fluorination at the 8-position stabilizes radical cations, enabling selective fluorination reactions .

Structural and Crystallographic Comparisons

  • Bis-ketal Derivative (3f) : Forms linear polymer chains due to opposite dioxolane ring orientations, validated via X-ray crystallography (bond distances: 1.94–2.94 Å) .
  • Sulfur/Oxygen Analogues : Replacement of dioxolane oxygen with sulfur (1,4-dithiaspiro[4.5]decane) alters binding interactions with serotonin receptors (e.g., hydrogen bonding with W358/Y390) .

Q & A

Basic Question: What are the most common synthetic routes for 8-tert-butyl-1,4-dioxaspiro[4.5]decane, and how can reaction conditions be optimized?

Answer:
The synthesis of spirocyclic compounds like this compound typically involves acid-catalyzed cyclization. A validated method uses p-toluenesulfonic acid in a 1:1 acetone-water solvent mixture (0.5 M concentration) under reflux for 12–24 hours . Optimization requires:

  • Temperature control : Reflux conditions (~56°C for acetone) ensure sufficient energy for cyclization without side reactions.
  • Solvent ratio : Excess acetone minimizes hydrolysis of intermediates.
  • Catalyst loading : 5–10 mol% p-TsOH balances yield and purification complexity.
    Characterization via NMR (¹H/¹³C) and IR spectroscopy confirms spirocyclic formation by identifying key signals (e.g., dioxane ring protons at δ 3.8–4.2 ppm) .

Basic Question: How is the spirocyclic structure of this compound experimentally validated?

Answer:
Structural validation combines:

  • X-ray crystallography : Resolves the spiro junction geometry and tert-butyl orientation.
  • 2D NMR (COSY, HSQC): Maps coupling between dioxane and cyclohexane protons.
  • Computational modeling : Density Functional Theory (DFT) calculates bond angles/energies, cross-referenced with experimental data .
    For example, the tert-butyl group’s steric effects are confirmed by NOESY correlations between its methyl protons and adjacent dioxane protons .

Basic Question: What standardized protocols exist for evaluating the biological activity of this compound derivatives?

Answer:
Biological assays follow these steps:

Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) with IC₅₀ determination (e.g., 20 µM for related spiro compounds) .

Antioxidant activity : DPPH radical scavenging in liver homogenates, measuring inhibition at 156.3 µM .

Neuroprotection : Neuronal cell viability under oxidative stress, quantified via lactate dehydrogenase (LDH) release .
Controls include solvent-only blanks and reference compounds (e.g., ascorbic acid for antioxidants).

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for spirocyclic derivatives?

Answer:
Contradictions often arise from:

  • Cell line variability : MCF-7 vs. HeLa cells may show differing sensitivities due to metabolic differences.
  • Compound purity : Impurities ≥5% (e.g., unreacted precursors) skew results. Use HPLC-MS (≥98% purity threshold) .
  • Assay conditions : Varying incubation times (24 vs. 48 hours) affect IC₅₀. Standardize protocols using OECD guidelines .
    Example: A cytotoxic IC₅₀ of 20 µM in MCF-7 may not replicate in other labs due to fetal bovine serum batch variability.

Advanced Question: What strategies improve solubility and stability of this compound in aqueous assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • pH adjustment : Buffered solutions (pH 7.4) prevent hydrolysis of the dioxane ring.
  • Lyophilization : Stabilize the compound as a lyophilized powder, reconstituting in cold PBS .

Advanced Question: How can kinetic studies elucidate the mechanism of enzyme inhibition by spirocyclic compounds?

Answer:

  • Michaelis-Menten kinetics : Measure enzyme activity (e.g., acetylcholinesterase) at varying substrate concentrations with/without the inhibitor.
  • Lineweaver-Burk plots : Identify competitive vs. non-competitive inhibition.
  • Fluorescence quenching : Monitor binding to enzyme active sites (e.g., tryptophan residues) using Stern-Volmer analysis .
    For example, a Kᵢ value <10 µM suggests high-affinity binding, relevant for drug discovery .

Advanced Question: What computational tools predict the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations (Gaussian, ORCA): Simulate transition states for ring-opening or functionalization reactions.
  • Molecular docking (AutoDock Vina): Predict interactions with biological targets (e.g., kinases) using PubChem 3D conformers .
  • ADMET prediction (SwissADME): Forecast pharmacokinetic properties like LogP (experimental: ~2.5) .

Advanced Question: How do structural modifications (e.g., tert-butyl vs. methyl groups) impact biological and physicochemical properties?

Answer:

  • Steric effects : The tert-butyl group increases steric hindrance, reducing metabolic oxidation but lowering solubility.
  • Electron distribution : Methyl groups alter electron density at the spiro junction, affecting reactivity in nucleophilic substitutions.
    Comparative
SubstituentLogPIC₅₀ (MCF-7)
tert-butyl2.820 µM
methyl1.945 µM
Data derived from analogs in .

Advanced Question: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .
  • Waste disposal : Neutralize acidic byproducts before incineration .

Advanced Question: How can researchers design spirocyclic analogs for targeted drug delivery?

Answer:

  • Prodrug strategies : Functionalize the dioxane ring with ester linkages hydrolyzed by specific enzymes (e.g., esterases in tumors).
  • PEGylation : Attach polyethylene glycol to enhance circulation time.
  • In vivo testing : Use xenograft models to assess tumor accumulation via fluorescence imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.